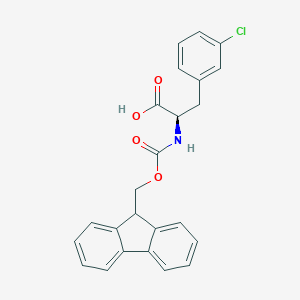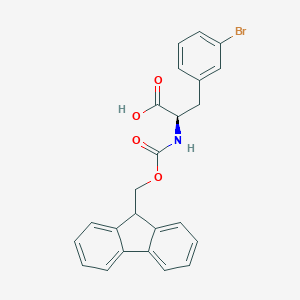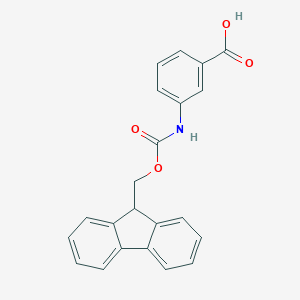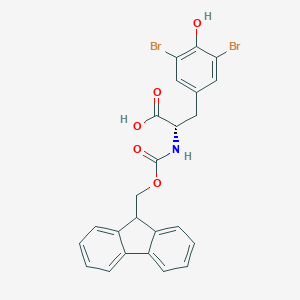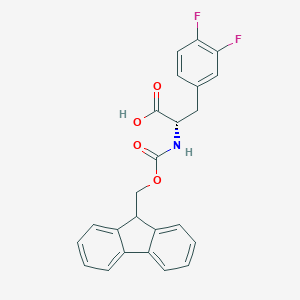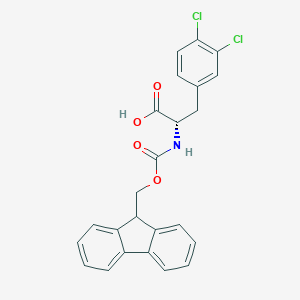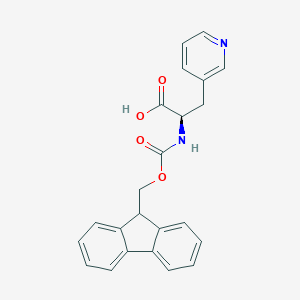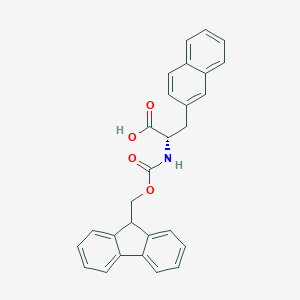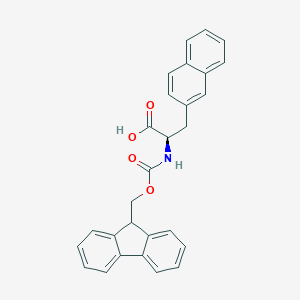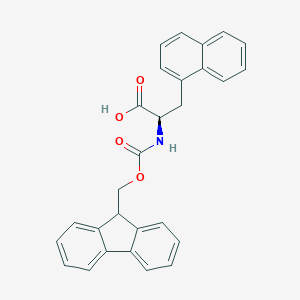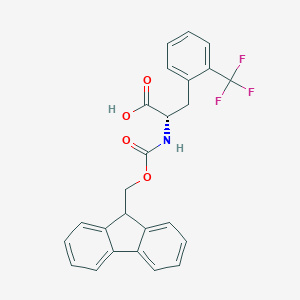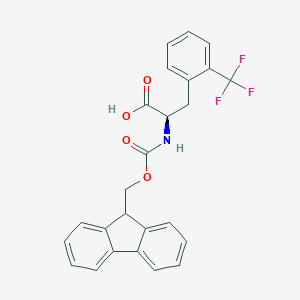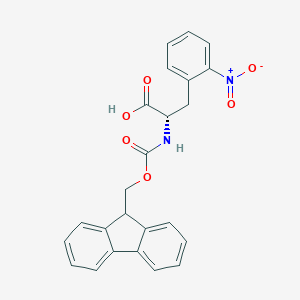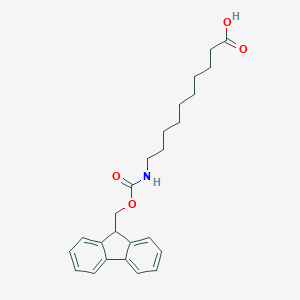
Fmoc-10-Adc-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-10-Adc-OH is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions.
科学的研究の応用
Fmoc-10-Adc-OH has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: Peptides synthesized using this compound can be used in drug development, particularly in the design of peptide-based therapeutics.
Biomaterials: The compound is used in the development of biomaterials for tissue engineering and regenerative medicine.
Chemical Biology: It is used in chemical biology to study protein-protein interactions and enzyme mechanisms.
作用機序
Target of Action
It’s known that the fmoc group is frequently used as a protecting group for amines in peptide synthesis .
Mode of Action
Fmoc-10-Adc-OH, like other Fmoc-protected compounds, operates by protecting amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective synthesis of complex peptides without unwanted side reactions .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It protects the amine group during the formation of peptide bonds, preventing unwanted side reactions. Once the peptide synthesis is complete, the Fmoc group is removed, typically using a base like piperidine . This reveals the amine group, allowing the peptide to function as intended.
Pharmacokinetics
The fmoc group’s stability under various conditions is well-documented . It’s stable under acidic conditions, making it suitable for use in environments with varying pH . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of this compound’s action is the successful synthesis of peptides . By protecting the amine group during synthesis, this compound allows for the creation of complex peptides without unwanted side reactions . Once the Fmoc group is removed, the resulting peptide can perform its intended function.
Action Environment
The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions, but it can be removed with a base . Therefore, the pH of the environment can significantly impact the efficacy and stability of this compound.
生化学分析
Biochemical Properties
It is known that the fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . The Fmoc group can be rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Cellular Effects
It is known that Fmoc-modified amino acids can form effective low molecular weight hydrogels . These hydrogels have applications in cell culturing .
Molecular Mechanism
The molecular mechanism of Fmoc-10-Adc-OH involves the Fmoc group acting as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) . Its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Temporal Effects in Laboratory Settings
The Fmoc group has been noted for its strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Metabolic Pathways
It is known that the Fmoc group is rapidly removed by base, suggesting that it may be involved in metabolic pathways that involve base-catalyzed reactions .
準備方法
The synthesis of Fmoc-10-Adc-OH typically involves the following steps:
Fmoc Protection: The amino group of decanoic acid is protected using the Fmoc group. This is achieved by reacting decanoic acid with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as column chromatography to remove any impurities.
Characterization: The purified compound is characterized using spectroscopic methods such as NMR and mass spectrometry to confirm its structure.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
化学反応の分析
Fmoc-10-Adc-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.
Coupling Reactions: The free amino group can participate in peptide coupling reactions with carboxylic acids or activated esters to form peptide bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.
Common reagents used in these reactions include piperidine for deprotection and carbodiimides for coupling reactions. The major products formed from these reactions are peptides with specific sequences.
類似化合物との比較
Fmoc-10-Adc-OH is similar to other Fmoc-protected amino acids such as:
Fmoc-Gly-OH: Fmoc-protected glycine.
Fmoc-Ala-OH: Fmoc-protected alanine.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
The uniqueness of this compound lies in its long aliphatic chain, which can impart specific properties to the peptides synthesized using this compound.
特性
IUPAC Name |
10-(9H-fluoren-9-ylmethoxycarbonylamino)decanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO4/c27-24(28)16-6-4-2-1-3-5-11-17-26-25(29)30-18-23-21-14-9-7-12-19(21)20-13-8-10-15-22(20)23/h7-10,12-15,23H,1-6,11,16-18H2,(H,26,29)(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQUPGNWTJGCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630210 |
Source


|
| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143688-82-8 |
Source


|
| Record name | 10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
